2-Vinylpyridine CAS number and physical properties
2-Vinylpyridine CAS number and physical properties
An In-depth Technical Guide to 2-Vinylpyridine: CAS Number, Physical Properties, and Synthetic Applications
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. 2-Vinylpyridine, a versatile organic compound, serves as a critical building block in the synthesis of a range of polymers and pharmaceutical agents. This technical guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, detailed physical properties, and key experimental protocols for its application in synthesis, supplemented with clear visualizations of reaction pathways.
Identifier: CAS Number
The universally recognized identifier for 2-Vinylpyridine is:
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-vinylpyridine is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.
Table 1: Physical and Chemical Properties of 2-Vinylpyridine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N | [1][2][4] |
| Molecular Weight | 105.14 g/mol | [1][2][5] |
| Appearance | Colorless to brown liquid with a pungent, unpleasant odor. | [3][6] |
| Melting Point | -50 °C | [2][3] |
| Boiling Point | 159-160 °C at 760 mmHg; 79-82 °C at 29 mmHg | [2][7][8] |
| Density | 0.975 g/mL at 25 °C; 0.9885 g/cm³ at 20 °C | [2][7][8] |
| Refractive Index | n20/D 1.549 | [2][7][8] |
| Flash Point | 46 °C | [7] |
| Vapor Pressure | 10 mmHg at 44.5 °C | [2][6][8] |
| Solubility | Slightly soluble in water (2.5 g/100 mL at 20 °C). Very soluble in ethanol, ether, acetone, chloroform, and benzene. | [2][6][7] |
| pKa | 4.98 | [2][6] |
| Stability | Unstable; may polymerize when exposed to light or heat. Typically stabilized with inhibitors like p-tert-butylcatechol. | [2][7][8] |
Experimental Protocols
Detailed methodologies for the synthesis of compounds using 2-vinylpyridine are crucial for reproducible research. Below are protocols for the synthesis of the pharmaceutical agent Betahistine and for the anionic polymerization of 2-vinylpyridine.
Synthesis of Betahistine Dihydrochloride
Betahistine, an anti-vertigo drug, can be synthesized from 2-vinylpyridine via an aza-Michael addition of methylamine.[7]
Materials:
-
2-Vinylpyridine
-
Methylamine hydrochloride
-
Toluene
-
Sodium hydroxide (NaOH) solution (e.g., 30% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Concentrated hydrochloric acid (HCl) or dry hydrogen chloride gas
-
Deionized water
Protocol:
-
Preparation of Methylamine Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methylamine hydrochloride (1.2-2 equivalents relative to 2-vinylpyridine) in deionized water.[7]
-
Aza-Michael Addition: To the stirred methylamine solution, add 2-vinylpyridine. The reaction can be carried out in a two-phase system with toluene to moderate the reaction.[3][7] Heat the mixture under reflux for a specified period, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Work-up and Extraction: After the reaction is complete, cool the mixture. If a two-phase system is used, separate the organic layer. The aqueous layer can be made basic with a NaOH solution and extracted with an organic solvent such as ethyl acetate to isolate the betahistine free base.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude betahistine free base.[7]
-
Salt Formation: Dissolve the crude betahistine free base in a suitable solvent like isopropanol or ethanol.[3] Cool the solution in an ice bath. Carefully add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution while stirring until the pH reaches approximately 2.[7]
-
Purification: A white precipitate of betahistine dihydrochloride will form. Continue stirring in the ice bath to ensure complete precipitation. The final product can be collected by filtration and purified by recrystallization.[7]
Anionic Polymerization of Poly(2-vinylpyridine)
Poly(2-vinylpyridine) (P2VP) can be synthesized via living anionic polymerization, which allows for good control over molecular weight and a narrow molecular weight distribution.
Materials:
-
2-Vinylpyridine, freshly distilled from a suitable drying agent.
-
Anhydrous tetrahydrofuran (THF) as the solvent.
-
Anionic initiator, such as sec-butyllithium (s-BuLi).
-
Degassed methanol for termination.
Protocol:
-
Monomer and Solvent Purification: It is critical that all reagents and glassware are rigorously dried and purified to eliminate protic impurities that would terminate the living polymerization. 2-Vinylpyridine should be distilled under reduced pressure.[9] THF is typically distilled from a drying agent like sodium/benzophenone ketyl immediately before use.
-
Reaction Setup: Assemble a flame-dried or oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: Transfer anhydrous THF to the reaction flask via cannula. Cool the solvent to -78 °C using a dry ice/acetone bath. Add the initiator (e.g., sec-butyllithium) to the cooled solvent.
-
Polymerization: Slowly add the purified 2-vinylpyridine monomer to the initiator solution at -78 °C. The polymerization of 2-vinylpyridine is very fast.[10] The solution will typically develop a characteristic color indicating the presence of the living poly(2-vinylpyridyl) anions.
-
Termination: After the desired polymerization time, terminate the reaction by adding a small amount of degassed methanol. This will protonate the carbanion chain ends.
-
Isolation and Purification: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexanes. The precipitated poly(2-vinylpyridine) can be collected by filtration and dried under vacuum.[9]
-
Characterization: The molecular weight and polydispersity index (PDI) of the resulting polymer can be determined using Size Exclusion Chromatography (SEC).[11] The glass transition temperature (Tg) can be measured by Differential Scanning Calorimetry (DSC).[11]
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of Betahistine Dihydrochloride from 2-Vinylpyridine.
Caption: Key stages in the anionic polymerization of 2-Vinylpyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymersource.ca [polymersource.ca]
